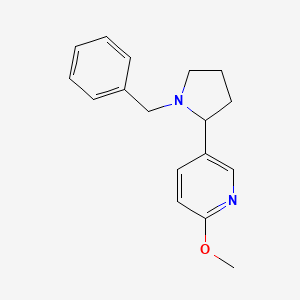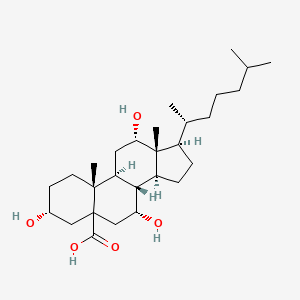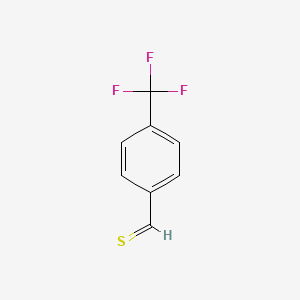
5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine is a heterocyclic compound that contains both pyridine and pyrrolidine moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzyl group attached to the pyrrolidine ring and the methoxy group on the pyridine ring contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of 1-benzyl-2-pyrrolidinone with a suitable reducing agent can yield 1-benzylpyrrolidine.
Substitution on the Pyridine Ring: The methoxy group can be introduced onto the pyridine ring through nucleophilic substitution reactions. For instance, 2-chloropyridine can be reacted with sodium methoxide to form 2-methoxypyridine.
Coupling Reaction: The final step involves coupling the 1-benzylpyrrolidine with 2-methoxypyridine. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate conditions and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under suitable conditions.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, sodium hydride, or organolithium compounds.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and the methoxy group contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, enzymes involved in metabolic pathways, or other cellular targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
5-(1-Benzylpyrrolidin-2-yl)-2-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
5-(1-Benzylpyrrolidin-2-yl)-2-ethoxypyridine: Similar structure but with an ethoxy group instead of a methoxy group.
5-(1-Benzylpyrrolidin-2-yl)-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
属性
分子式 |
C17H20N2O |
|---|---|
分子量 |
268.35 g/mol |
IUPAC 名称 |
5-(1-benzylpyrrolidin-2-yl)-2-methoxypyridine |
InChI |
InChI=1S/C17H20N2O/c1-20-17-10-9-15(12-18-17)16-8-5-11-19(16)13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3 |
InChI 键 |
ZRDQMYXDLAKLOY-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C2CCCN2CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B15061538.png)

![((1S,2S,3S,4R,5S)-2,3,4-tris(benzyloxy)-5-(4-chloro-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6,8-dioxabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15061545.png)
![3-(Chloromethyl)-6-fluorobenzo[d]isoxazole](/img/structure/B15061551.png)
![(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B15061557.png)
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B15061575.png)
![rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B15061588.png)



![1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B15061628.png)

palladium(II) dichloromethane](/img/structure/B15061646.png)
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
